

6-Azaspiro[4.5]decan-7-one CAS number and IUPAC name

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Compound of Interest

Compound Name: 6-Azaspiro[4.5]decan-7-one

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An In-Depth Technical Guide to 7-Azaspiro[4.5]decan-6-one

It appears that the requested compound, **6-Azaspiro**[**4.5**]**decan-7-one**, is not a readily available or well-documented chemical entity. Extensive searches in chemical databases did not yield a specific CAS number or IUPAC name for this exact structure. However, a closely related and commercially available isomer, 7-Azaspiro[4.5]decan-6-one, has been identified and is the focus of this technical guide.

This document provides a comprehensive overview of 7-Azaspiro[4.5]decan-6-one, including its chemical identifiers, physical properties, and available biological activity data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of spirocyclic compounds.

Chemical Identification and Properties

7-Azaspiro[4.5]decan-6-one is a heterocyclic compound featuring a spirocyclic system where a piperidine ring and a cyclopentane ring are joined at a single carbon atom. The structure includes a lactam functional group within the piperidine ring.



Identifier	Value	Source
CAS Number	1215295-95-6	[1][2]
IUPAC Name	7-azaspiro[4.5]decan-6-one	[1]
Molecular Formula	C ₉ H ₁₅ NO	[2]
Molecular Weight	153.22 g/mol	[1][2]
InChI Key	ZZNUDFDVFCFNPA- UHFFFAOYSA-N	[1]

Physical Properties:

Property	Value	Source
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of 7-Azaspiro[4.5]decan-6-one are not readily available in the public domain, the synthesis of the broader azaspiro[4.5]decane scaffold is a well-established area of organic chemistry. General synthetic strategies often involve multi-step sequences. For instance, the synthesis of related 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has been achieved through the alkylation of a pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, a key intermediate.[3] This suggests that a potential synthetic route to 7-Azaspiro[4.5]decan-6-one could involve the formation of the spirocyclic core followed by functional group manipulations to introduce the ketone at the 6-position of the piperidine ring.

Biological Activity and Therapeutic Potential

The biological activity of 7-Azaspiro[4.5]decan-6-one itself is not extensively documented in publicly available literature. However, the azaspiro[4.5]decane scaffold is a recognized



pharmacophore present in a variety of biologically active molecules, indicating the potential for this compound and its derivatives in drug discovery.

Research into structurally related compounds provides insights into potential therapeutic applications:

- Antiviral Activity: A study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which
 share the same core spirocyclic system, demonstrated inhibitory activity against human
 coronavirus 229E.[4] This suggests that the azaspiro[4.5]decane scaffold could be a valuable
 starting point for the development of novel antiviral agents. The study highlighted that
 substitutions on the azaspiro[4.5]decane ring system were crucial for the observed antiviral
 activity.[4]
- Dopamine Agonist Activity: Derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been synthesized and evaluated for their potential as dopamine agonists.[3] While the tested compounds did not show central nervous system activity, one analog exhibited potent peripheral dopamine agonist activity.[3] This indicates that modifications of the azaspiro[4.5]decane core could lead to compounds with activity at dopamine receptors.
- Sigma Receptor Ligands for Tumor Imaging: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a high-affinity ligand for the σ1 receptor and has shown potential as a radiotracer for tumor imaging in preclinical studies.[5]

Experimental Protocols and Future Directions

Detailed experimental protocols involving 7-Azaspiro[4.5]decan-6-one are not currently available. To fully elucidate the therapeutic potential of this compound, further research is required. Below is a logical workflow for future investigation.





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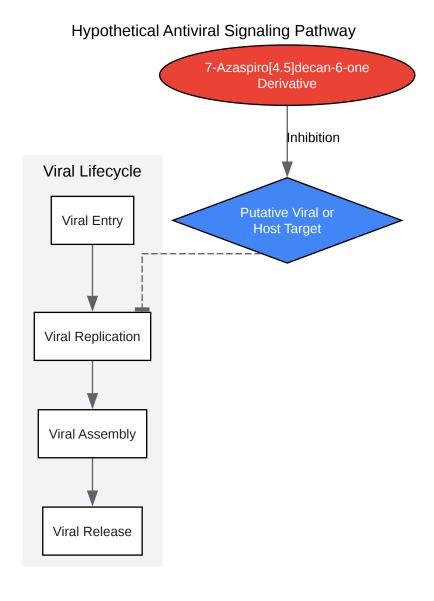
Caption: A logical workflow for the investigation of 7-Azaspiro[4.5]decan-6-one.

Signaling Pathways

Given the lack of specific biological data for 7-Azaspiro[4.5]decan-6-one, no definitive signaling pathways can be diagrammed at this time. However, based on the activity of related compounds, one could hypothesize potential interactions with pathways involving viral replication or dopaminergic signaling. Further research is necessary to confirm any such interactions.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the antiviral activity of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold.





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Caption: A hypothetical antiviral mechanism for a 7-Azaspiro[4.5]decan-6-one derivative.

In conclusion, while 7-Azaspiro[4.5]decan-6-one is a valid chemical structure, its biological properties remain largely unexplored. The established biological activities of the broader azaspiro[4.5]decane class of compounds suggest that this molecule and its derivatives represent a promising area for future research in drug discovery and development, particularly in the fields of antiviral and neurological therapeutics.



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